4-chloro-2-({[2-(1H-indol-3-yl)ethyl]imino}methyl)benzenol
Description
4-Chloro-2-({[2-(1H-indol-3-yl)ethyl]imino}methyl)benzenol (CAS: 299420-52-3) is a Schiff base derivative featuring a phenol ring substituted with a chlorine atom at position 4 and an iminomethyl group at position 2. The iminomethyl moiety is further linked to a 2-(1H-indol-3-yl)ethyl chain, combining aromatic, halogenated, and heterocyclic components. Its molecular formula is C17H15ClN2O (MW: 298.77) . Indole-containing compounds are frequently explored for biological activities, such as antimicrobial or anticancer properties, though specific data for this compound remain unreported in the provided evidence.
Properties
IUPAC Name |
4-chloro-2-[2-(1H-indol-3-yl)ethyliminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c18-14-5-6-17(21)13(9-14)10-19-8-7-12-11-20-16-4-2-1-3-15(12)16/h1-6,9-11,20-21H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDECGWOMNGFHHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN=CC3=C(C=CC(=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-({[2-(1H-indol-3-yl)ethyl]imino}methyl)benzenol typically involves the condensation of 4-chloro-2-hydroxybenzaldehyde with 2-(1H-indol-3-yl)ethylamine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product. Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride as reducing agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-({[2-(1H-indol-3-yl)ethyl]imino}methyl)benzenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
Unfortunately, the provided search results do not offer specific applications, comprehensive data tables, well-documented case studies, or detailed research findings specifically for the compound "4-chloro-2-({[2-(1H-indol-3-yl)ethyl]imino}methyl)benzenol." The available information primarily focuses on the compound's chemical properties, suppliers, and structural data .
Here's a summary of the information gathered from the search results:
Basic Information
- CAS Number: 299420-52-3
- Chemical Name: 4-CHLORO-2-(([2-(1H-INDOL-3-YL)ETHYL]IMINO)METHYL)BENZENOL
- Molecular Formula: C17H15ClN2O
- Formula Weight: 298.77
- Synonyms: Several synonyms are listed, including "Phenol, 4-chloro-2-[[[2-(1H-indol-3-yl)ethyl]imino]methyl]-"
Structural Information
- The compound's structure and identifiers can be found in PubChem, including the IUPAC name, InChI, InChIKey, and SMILES notation .
Crystal Structure
- One search result discusses the crystal structure of a related compound, bis(4-chloro-2-(((2-chloroethyl)imino)methyl . This information might be relevant for understanding the structural properties of "4-chloro-2-({[2-(1H-indol-3-yl)ethyl]imino}methyl)benzenol" as well .
Potential Suppliers
- The search results list potential suppliers of the compound, including Matrix Scientific, Key Organics Limited/Bionet Research, and Ryan Scientific, Inc. .
Related Compounds
Mechanism of Action
The mechanism of action of 4-chloro-2-({[2-(1H-indol-3-yl)ethyl]imino}methyl)benzenol involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, potentially inhibiting or modulating their activity. This compound may also induce apoptosis in cancer cells by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues with Indole Moieties
Indole derivatives are prominent in pharmaceutical chemistry due to their diverse bioactivity. Key comparisons include:
4-[2-(Benzoyloxy)ethyl]-3-chloro-1,3-dihydro-2H-indol-2-one (CAS: 139122-17-1) :
This compound features a 3-chloro-substituted indol-2-one core with a benzoyloxyethyl chain. Unlike the target compound, the chlorine is on the indole ring rather than the benzene ring, which may alter electronic properties and binding interactions. Its molecular weight (315.75) and lipophilicity (due to the benzoyl group) suggest differences in solubility and bioavailability compared to the target compound .- Indol-2(3H)-one, 3-(2-benzylamino)ethyl-3-phenyl-, hydrochloride (CAS: 101231-37-2): This hydrochloride salt includes a benzylaminoethyl side chain.
Chloro-Substituted Aromatic Compounds
Chlorine substituents enhance lipophilicity and influence electronic effects. Relevant examples:
4-Chloro-2-(2-chloroacetamido)benzoate () :
This ester derivative contains a 4-chloro-phenyl group and an acetamido side chain. The absence of an indole or imine group limits its ability to participate in π-π stacking or metal coordination, which are possible in the target compound .Compound 11 () :
A sulfonamide derivative with 4-chloro, thioxoimidazole, and benzo[1,3]dioxolyl groups. Its melting point (177–180°C) and synthetic route (using PTSA and toluene) suggest robustness under thermal and acidic conditions, whereas the target compound’s imine bond may confer sensitivity to hydrolysis .
Iminomethyl (Schiff Base) Derivatives
Schiff bases are known for their role in coordination chemistry and biological activity:
- 4-Chloro-N-[imino(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)methyl]-5-methylbenzenesulfonamide (Compound 14, ): This sulfonamide Schiff base includes a thioxoimidazole group, which may enhance metal-binding capacity compared to the target compound’s indole-based imine.
Data Table: Key Properties and Structural Features
Research Findings and Implications
- Synthetic Routes : The target compound’s imine group likely requires mild conditions for stability, contrasting with sulfonamide derivatives in , which tolerate prolonged heating .
- Bioactivity Potential: Indole derivatives (e.g., ) often exhibit neuroactive or anticancer properties, suggesting the target compound could be explored in similar contexts. However, the chlorine’s position on the phenol ring (vs. indole in ) may redirect selectivity .
- Physicochemical Properties : The target compound’s molecular weight (~298.77) and indole moiety may enhance blood-brain barrier penetration compared to bulkier analogues like Compound 13 () with naphthyl groups .
Biological Activity
The compound 4-chloro-2-({[2-(1H-indol-3-yl)ethyl]imino}methyl)benzenol is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-chloro-2-({[2-(1H-indol-3-yl)ethyl]imino}methyl)benzenol is . The compound features a chlorinated phenolic structure with an indole derivative, which is significant in its biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. A study evaluating various indole derivatives found that these compounds often possess significant antibacterial activity, likely due to their ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Anticancer Properties
Indole-based compounds have been extensively studied for their anticancer potential. The presence of the indole moiety in 4-chloro-2-({[2-(1H-indol-3-yl)ethyl]imino}methyl)benzenol may contribute to its ability to induce apoptosis in cancer cells. For instance, studies have demonstrated that indole derivatives can modulate signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways .
Neuroprotective Effects
Recent findings suggest that the compound may also exhibit neuroprotective properties. Indole derivatives have been reported to enhance neurogenesis and protect against neurodegenerative diseases by modulating oxidative stress and inflammation .
Study 1: Antibacterial Evaluation
In a comparative study, various indole derivatives were synthesized and tested for antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications significantly enhanced their efficacy against resistant strains .
Study 2: Anticancer Mechanisms
A study focusing on the anticancer effects of indole derivatives revealed that compounds similar to 4-chloro-2-({[2-(1H-indol-3-yl)ethyl]imino}methyl)benzenol induced cell cycle arrest and apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase pathways, highlighting the potential therapeutic application of this compound in oncology .
Summary of Research Findings
Q & A
Synthesis Optimization and Characterization
Q: What are the critical considerations for synthesizing 4-chloro-2-({[2-(1H-indol-3-yl)ethyl]imino}methyl)benzenol, and how can purity be ensured? A: The synthesis typically involves a condensation reaction between 5-chlorosalicylaldehyde and 2-(1H-indol-3-yl)ethylamine under reflux in glacial acetic acid, with ammonium acetate as a catalyst. Key parameters include:
- Reaction time : 2.5–3 hours, monitored via TLC for completion .
- Purification : Recrystallization in ethyl acetate yields colorless crystals with >75% purity. Melting point (153–155°C) and FTIR (e.g., O–H stretch at 3200–3400 cm⁻¹) confirm structural integrity .
- Troubleshooting : Impurities often arise from incomplete imine formation; increasing acetic acid polarity or using molecular sieves can improve yields.
Structural Elucidation via X-ray Crystallography
Q: How is the crystal structure of this compound resolved, and what software is preferred for refinement? A: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For the zinc(II) complex of this ligand:
- Crystal system : Monoclinic (space group C2/c) with unit cell parameters a = 25.8989 Å, b = 5.4960 Å, c = 20.6138 Å, and β = 91.801° .
- Refinement : SHELXL (part of the SHELX suite) refines structures using least-squares minimization. Key metrics include R1 = 0.025 and wR2 = 0.100, indicating high precision .
- Validation : Check for residual electron density (<0.5 eÅ⁻³) and ADDSYM analysis to confirm symmetry.
Computational Modeling and Docking Studies
Q: How can molecular docking predict the bioactivity of this compound, and what validation steps are required? A: Docking studies (e.g., using MOE or AutoDock) assess interactions with targets like cPLA2α or Jak2 kinases:
- Ligand preparation : Optimize geometry with DFT (B3LYP/6-31G*) and assign partial charges .
- Target selection : Use PDB structures (e.g., 1JIJ for cPLA2α) with active-site grids defined by catalytic residues .
- Validation : Compare docking scores (ΔG) with experimental IC50 values. For example, a ΔG ≤ −8 kcal/mol correlates with sub-μM inhibition .
Antimicrobial and Antioxidant Activity Assessment
Q: What methodologies are used to evaluate the compound’s antimicrobial and antioxidant potential? A:
- Antimicrobial assays : Disk diffusion or microdilution against S. aureus and E. coli. MIC values ≤25 µg/mL indicate potency, with zone-of-inhibition comparisons to ampicillin .
- Antioxidant tests : DPPH radical scavenging (IC50 ≤ 50 µM) and FRAP assays, normalized to ascorbic acid .
- Controls : Include solvent-only blanks and reference drugs (e.g., ciprofloxacin for bacteria) to minimize false positives.
Handling Data Contradictions in Bioactivity
Q: How should researchers address contradictions in bioactivity data across studies? A: Contradictions (e.g., varying IC50 values for Jak2 inhibition) may stem from:
- Assay conditions : Differences in ATP concentration (10 µM vs. 100 µM) or incubation time .
- Cellular models : Primary cells vs. immortalized lines (e.g., HEL cells for Jak2 V617F) yield divergent results .
- Statistical rigor : Use ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) and report 95% confidence intervals.
Role of Metal Coordination in Bioactivity
Q: Does metal coordination enhance the compound’s bioactivity, and how is this tested? A: Zinc(II) coordination (as in [Zn(C17H14ClN2O)2]) often stabilizes the ligand and modifies electronic properties:
- Comparative assays : Test free ligand vs. metal complex in parallel assays (e.g., ROS scavenging or kinase inhibition).
- Structural insights : XANES/EXAFS can confirm metal-ligand bond lengths (e.g., Zn–N = 2.02 Å) and geometry .
- Bioavailability : LogP values (calculated via ChemAxon) may increase by 1–2 units upon metalation, enhancing membrane permeability .
Validation of Computational Models
Q: How are computational models for this compound validated against experimental data? A:
- QSAR validation : Use leave-one-out cross-validation (R² > 0.7) and external test sets (e.g., ChEMBL data) .
- MD simulations : Run 100-ns trajectories to confirm docking poses (RMSD ≤ 2.0 Å) .
- Thermodynamic profiling : Isothermal titration calorimetry (ITC) measures binding entropy (ΔS) and enthalpy (ΔH) to refine docking scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
